N,N'-Anthraquinone-1,5-diyldi(oxamic acid)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) is a chemical compound with the molecular formula C18H10N2O8. It is known for its distinctive yellow crystalline appearance and good solubility in common organic solvents such as diethyl ether and chloroform . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) typically involves the reaction of anthraquinone derivatives with oxalic acid derivatives under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is investigated for its potential therapeutic applications. In industry, it is used in the production of dyes, pigments, and other chemical products .
Wirkmechanismus
The mechanism of action of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
N,N’-Anthraquinone-1,5-diyldi(oxamic acid) can be compared with other similar compounds, such as 1,5-dioxaminoanthraquinone and 2,2’-[(9,10-dioxo-9,10-dihydroanthracene-1,5-diyl)diimino]bis(oxoacetic acid). These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of N,N’-Anthraquinone-1,5-diyldi(oxamic acid) lies in its specific chemical structure, which imparts distinct properties and reactivity .
Eigenschaften
CAS-Nummer |
82-19-9 |
---|---|
Molekularformel |
C18H10N2O8 |
Molekulargewicht |
382.3 g/mol |
IUPAC-Name |
2-[[5-(oxaloamino)-9,10-dioxoanthracen-1-yl]amino]-2-oxoacetic acid |
InChI |
InChI=1S/C18H10N2O8/c21-13-7-3-1-5-9(19-15(23)17(25)26)11(7)14(22)8-4-2-6-10(12(8)13)20-16(24)18(27)28/h1-6H,(H,19,23)(H,20,24)(H,25,26)(H,27,28) |
InChI-Schlüssel |
LNDNGSJOTCICSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)NC(=O)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.